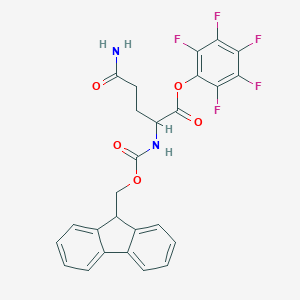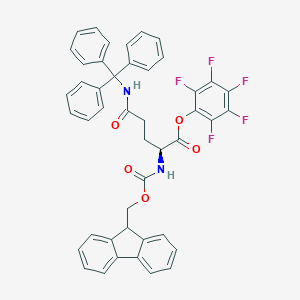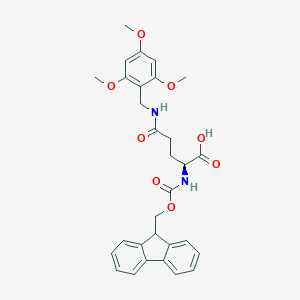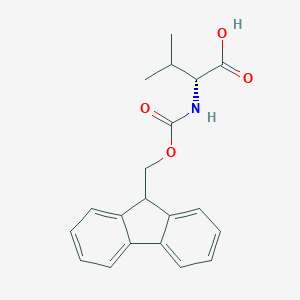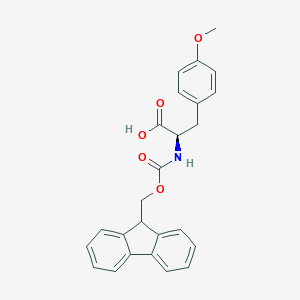
Fmoc-D-Leu-OH
Overview
Description
Mechanism of Action
Target of Action
Fmoc-D-Leucine, also known as Fmoc-D-Leu-OH, is primarily used as a protecting group for amines in peptide synthesis . It is also identified as a ligand for the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating insulin sensitivity .
Mode of Action
The fluorenylmethoxycarbonyl (Fmoc) group in Fmoc-D-Leucine serves as a base-labile protecting group. It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base, usually piperidine, forming a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . As a PPARγ ligand, Fmoc-D-Leucine induces insulin sensitization .
Biochemical Pathways
Fmoc-D-Leucine participates in complex self-assembly pathways to form distinct non-equilibrium structures. These structures have different functions and morphologies from their thermodynamically stable counterparts . The monomers can follow different assembly pathways to form soft materials with distinct molecular arrangements .
Pharmacokinetics
It is known that the compound is used in solid-phase peptide synthesis (spps), suggesting that its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by the peptide sequence it is incorporated into .
Result of Action
The use of Fmoc-D-Leucine in peptide synthesis allows for the creation of a wide variety of peptides with diverse biological activities. As a PPARγ ligand, it induces insulin sensitization, improving the body’s ability to use insulin effectively .
Action Environment
The action of Fmoc-D-Leucine can be influenced by various environmental factors. For instance, the efficiency of Fmoc group removal can be affected by the concentration of the base used . Furthermore, the self-assembly pathways and resulting structures of Fmoc-D-Leucine can be influenced by initial chemical and thermal inputs .
Biochemical Analysis
Biochemical Properties
Fmoc-D-leucine plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during the synthesis process. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The nature of these interactions is primarily chemical, involving the formation and breaking of covalent bonds.
Cellular Effects
The effects of Fmoc-D-leucine on cells are primarily related to its role in peptide synthesis. It influences cell function by contributing to the production of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the nature of the peptides being synthesized.
Molecular Mechanism
The molecular mechanism of action of Fmoc-D-leucine involves its role as a building block in peptide synthesis. It exerts its effects at the molecular level through binding interactions with biomolecules during the synthesis process. This can include enzyme inhibition or activation, and changes in gene expression depending on the specific peptides being synthesized .
Metabolic Pathways
Fmoc-D-leucine is involved in the metabolic pathway of peptide synthesis It interacts with enzymes involved in this process
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NPC 15199 involves the protection of leucine with a 9-fluorenylmethoxycarbonyl group. The process typically starts with the reaction of leucine with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for NPC 15199 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
NPC 15199 undergoes various chemical reactions, including:
Oxidation: NPC 15199 can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Substitution: The compound can undergo substitution reactions, particularly involving the fluorenylmethoxycarbonyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Substitution: Reagents like nucleophiles can be used to substitute the fluorenylmethoxycarbonyl group under mild conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorenylmethoxycarbonyl group .
Scientific Research Applications
NPC 15199 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other compounds and in studying reaction mechanisms.
Biology: NPC 15199 is used to investigate cellular processes, particularly those involving calcium signaling and inflammation
Medicine: The compound has potential therapeutic applications due to its anti-inflammatory properties. .
Comparison with Similar Compounds
NPC 15199 is part of a class of compounds known as N-(fluorenyl-9-methoxycarbonyl) amino acids. Similar compounds include:
- N-(fluorenyl-9-methoxycarbonyl)-L-phenylalanine
- N-(fluorenyl-9-methoxycarbonyl)-L-tyrosine
These compounds share similar structural features and biological activities. NPC 15199 is unique in its specific effects on calcium signaling and its potent anti-inflammatory properties .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPJQFCAFFNICX-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114360-54-2 | |
| Record name | (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(9-Fluorenylmethoxycarbonyl)-D-leucine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98ZC4255U2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Fmoc-D-Leucine in the research presented in the abstract?
A1: Fmoc-D-Leucine [] is listed as one of the materials used in the study. In the context of the research, which focuses on synthesizing cyclic peptide-polymer conjugates using click chemistry, Fmoc-D-Leucine likely serves as a building block during solid-phase peptide synthesis. The "Fmoc" group acts as a temporary protecting group for the amino terminus, while the "D-Leucine" incorporates a chiral amino acid into the peptide sequence. The presence of these specific groups suggests a controlled and sequential approach to building the desired cyclic peptides.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






